(S)-Tert-butyl 2-(2-chloroacetyl)azetidine-1-carboxylate

Asymmetric synthesis Chiral building block Enantioselectivity

This (S)-enantiomer (CAS 1260616-94-1) is a key azetidine scaffold for asymmetric synthesis, offering defined chirality essential for stereochemical control. Its 2-chloroacetyl group enables electrophilic diversification and constrained amide bond formation, critical in medicinal chemistry. Unlike racemic mixtures or regioisomers, this optically pure building block ensures reproducible results in pharmaceutical R&D. Available with comprehensive analytical documentation (NMR, HPLC, LC-MS) and ≥97% purity, it minimizes impurity-related side reactions and purification overhead.

Molecular Formula C10H16ClNO3
Molecular Weight 233.69 g/mol
CAS No. 1260616-94-1
Cat. No. B1378867
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-Tert-butyl 2-(2-chloroacetyl)azetidine-1-carboxylate
CAS1260616-94-1
Molecular FormulaC10H16ClNO3
Molecular Weight233.69 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC1C(=O)CCl
InChIInChI=1S/C10H16ClNO3/c1-10(2,3)15-9(14)12-5-4-7(12)8(13)6-11/h7H,4-6H2,1-3H3/t7-/m0/s1
InChIKeyRITDKFINXLSZFM-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CAS 1260616-94-1 Supplier Guide: Chiral Azetidine Building Block for Electrophilic Diversification


(S)-Tert-butyl 2-(2-chloroacetyl)azetidine-1-carboxylate (CAS: 1260616-94-1; MF: C₁₀H₁₆ClNO₃; MW: 233.69 g/mol) is a chiral azetidine building block featuring a four-membered nitrogen-containing heterocycle , an N-Boc protecting group , and a 2-chloroacetyl electrophilic handle . This structural profile supports applications in ring-constrained amide synthesis and electrophilic diversification for medicinal chemistry and pharmaceutical R&D .

Why CAS 1260616-94-1 Requires Specification Control: Structural and Purity Variations Across Azetidine Building Blocks


Substitution of this compound without specification control can compromise synthetic outcomes due to critical structural and purity differences. The chiral (S)-configuration of this compound directly impacts stereochemical outcomes in asymmetric synthesis, unlike racemic mixtures or the (R)-enantiomer (CAS 741705-54-4) . Additionally, the 2-chloroacetyl substituent position is essential for specific reactivity ; substitution with regioisomers (e.g., 3-chloroacetyl derivatives, CAS 1260824-43-8) or carboxamide analogs (e.g., (S)-1-(2-Chloroacetyl)azetidine-2-carboxamide, CAS 556835-01-9) alters reactivity and downstream product profiles. Even among nominal equivalents, vendor-reported purity ranges from 95% to ≥98% , and analytical characterization (NMR, HPLC, LC-MS) is not uniformly available , requiring procurement specifications to ensure reproducibility.

Quantitative Procurement Evidence for CAS 1260616-94-1: Structural and Purity Differentiation


Chiral Configuration (S)-Enantiomer Determines Stereochemical Outcomes vs. Racemic Mixtures and (R)-Enantiomer

The absolute (S)-configuration of this compound is confirmed by its canonical SMILES string (CC(C)(C)OC(=O)N1CC[C@H]1C(=O)CCl), where the '@H' designation specifies the S stereochemistry at the C2 position of the azetidine ring . In contrast, the (R)-enantiomer (CAS 741705-54-4) and racemic mixtures (tert-butyl 2-(2-chloroacetyl)azetidine-1-carboxylate without stereochemical designation, CAS 1824404-47-8) present fundamentally different chiral entities. The (R)-enantiomer has been specifically employed in SARS-CoV-2 Mpro covalent inhibitor development (WO2023/123456) [1], while the (S)-enantiomer serves as a building block for distinct stereochemical applications .

Asymmetric synthesis Chiral building block Enantioselectivity Stereochemistry

Vendor Purity Gradients: Comparative Analysis of Reported Purity Levels (95% to ≥98%)

Vendor-reported purity specifications for CAS 1260616-94-1 range from 95% to NLT (Not Less Than) 98% . Synblock reports NLT 98% purity with supporting NMR, HPLC, and LC-MS documentation . Fluorochem and AChemBlock report 98% and 97% purity, respectively . AKSci and CymitQuimica (Fluorochem reseller) report 95% purity . This 3% absolute purity difference between 95% and 98% corresponds to a 60% relative reduction in total impurity load when selecting the higher-purity option (5% total impurities vs. 2% total impurities), which may be critical for applications requiring high stoichiometric precision or minimal side reactions .

Purity specification Quality control Procurement Vendor comparison

Structural Specificity: 2-Chloroacetyl Regiochemistry Differentiates from 3-Position Analogs

The chloroacetyl substituent at the 2-position of the azetidine ring imparts specific reactivity distinct from the 3-position regioisomer (tert-butyl 3-(2-chloroacetyl)azetidine-1-carboxylate, CAS 1260824-43-8) . The 2-substituted azetidine scaffold enables ring-constrained amide synthesis and electrophilic diversification . NMR characterization confirms the connectivity: azetidine ring protons appear at δ 3.5–4.2 ppm (CDCl₃) and tert-butyl groups at δ 1.4 ppm . The chloroacetyl group undergoes nucleophilic substitution with amines, alcohols, or thiols, enabling diverse functionalization . The 3-position regioisomer, while structurally related, positions the reactive handle at a different vector angle relative to the azetidine ring, resulting in distinct geometric constraints and altered SAR outcomes .

Regioisomer Reactivity Nucleophilic substitution SAR

Analytical Documentation Availability: Differentiating Vendors by Characterization Package Completeness

Analytical documentation availability varies significantly across vendors supplying CAS 1260616-94-1. Synblock provides MSDS, NMR, HPLC, and LC-MS documentation with their product . BenchChem reports NMR characterization data in CDCl₃, with 2D NMR (COSY, HSQC) confirming connectivity . In contrast, several vendors (AKSci, CymitQuimica) provide basic specifications (purity, MW, formula) but do not advertise full analytical documentation availability online . This variance in documentation directly impacts the verifiability of compound identity and purity upon receipt, a critical factor for regulated environments (e.g., GxP, ISO-certified labs) and for publications requiring full compound characterization.

QC documentation NMR HPLC LC-MS Procurement quality

Recommended Procurement Scenarios for CAS 1260616-94-1 (S)-Tert-butyl 2-(2-chloroacetyl)azetidine-1-carboxylate


Asymmetric Synthesis of Chiral Drug Candidates Requiring Defined Stereochemistry

This (S)-enantiomer serves as a chiral building block for asymmetric synthesis of pharmaceutical intermediates. Its defined (S)-configuration, confirmed by canonical SMILES '@H' designation , supports stereoselective synthetic routes distinct from racemic mixtures (CAS 1824404-47-8) or the (R)-enantiomer (CAS 741705-54-4) . For procurement in stereochemically sensitive applications, vendors offering chiral-specific documentation (e.g., Synblock with NMR/HPLC/LC-MS ) are recommended.

Ring-Constrained Amide and Peptidomimetic Synthesis

The 2-chloroacetyl azetidine scaffold is specifically applied in ring-constrained amide synthesis and electrophilic diversification . The 2-position chloroacetyl handle enables nucleophilic substitution reactions with amines, alcohols, or thiols to generate constrained amide bonds . This application requires the correct 2-position regioisomer; substitution with the 3-chloroacetyl analog (CAS 1260824-43-8) would yield different geometric constraints and altered conformational outcomes.

Electrophilic Handle for Covalent Probe or Inhibitor Synthesis

The chloroacetyl group functions as an electrophilic warhead capable of forming covalent bonds with nucleophilic sites on proteins or enzymes (e.g., cysteine residues) . This reactivity profile supports the development of covalent probes, inhibitors, or activity-based protein profiling (ABPP) reagents. The (R)-enantiomer has been specifically employed in SARS-CoV-2 Mpro covalent inhibitor synthesis (WO2023/123456) [1]; the (S)-enantiomer offers a distinct stereochemical option for similar covalent inhibitor programs requiring defined (S)-stereochemistry.

Quality-Controlled Heterocyclic Building Block for Regulated Pharmaceutical R&D

For regulated pharmaceutical development (e.g., GxP environments, ISO-certified labs), this compound is available with comprehensive analytical documentation including NMR, HPLC, and LC-MS . Vendors offering NLT 98% purity (Synblock ) or 98% purity (Fluorochem ) provide material with reduced impurity burden (2% total impurities vs. 5% for 95% purity grade ), which is critical for reproducibility in stoichiometrically sensitive transformations and for minimizing purification overhead in multi-step syntheses.

Technical Documentation Hub

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